N-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a 2,4-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopentanecarboxamide core. One common approach is to react cyclopentanone with thiophen-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to form the cyclopentanecarboxamide intermediate. This intermediate is then further reacted with 2,4-dimethoxyphenylamine under conditions that promote amide bond formation, such as using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds with different properties.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule, altering its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, N-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as bacterial infections, due to its antimicrobial properties.
Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2-thiophenecarboxamide: This compound is structurally similar but lacks the cyclopentanecarboxamide core.
N-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)propanamide: Another related compound with a shorter alkyl chain.
Uniqueness: N-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide stands out due to its cyclopentanecarboxamide core, which provides unique chemical and physical properties compared to its analogs
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-13-7-8-14(15(12-13)22-2)19-17(20)18(9-3-4-10-18)16-6-5-11-23-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYWKARUXVGVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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